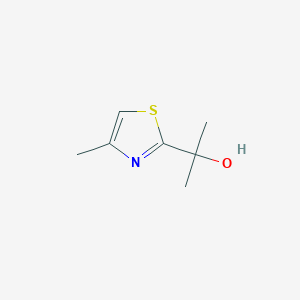

2-(4-Methylthiazol-2-yl)propan-2-ol

Übersicht

Beschreibung

2-(4-Methylthiazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H11NOS It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiazol-2-yl)propan-2-ol typically involves the reaction of 4-methylthiazole with acetone in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylthiazol-2-yl)propan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or alkylated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has demonstrated that 2-(4-Methylthiazol-2-yl)propan-2-ol exhibits notable antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. This compound has been investigated for its potential use in developing new antimicrobial agents due to its effectiveness against resistant strains.

Case Studies:

- Antibacterial Activity : In studies, this compound has shown significant antibacterial effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) assays have been employed to determine the lowest concentration required to inhibit microbial growth effectively .

- Antifungal Properties : The compound has also been evaluated for antifungal activity, demonstrating effectiveness against various fungal strains. These properties position it as a candidate for treating infections caused by fungi, particularly in immunocompromised patients .

Pharmaceutical Applications

The compound's ability to modulate biological targets makes it a valuable candidate in pharmaceutical research. Its interactions with enzymes and receptors may lead to therapeutic effects in various conditions.

Potential Therapeutic Uses:

- Antimicrobial Agents : Given its broad-spectrum activity against both bacterial and fungal infections, this compound could be developed into new antimicrobial drugs .

- Antioxidant Activity : Some derivatives of thiazole compounds have been shown to possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 4-methylthiazole with propylene oxide, often facilitated by Lewis acid catalysts. This method can be optimized using continuous flow reactors to enhance yield and purity .

Industrial Relevance:

The compound's synthesis is relevant in the production of pharmaceuticals and agrochemicals. Its structural characteristics allow it to be used as an intermediate in the synthesis of more complex molecules with desired biological activities.

Research Insights

Recent studies have focused on understanding the mechanisms through which this compound exerts its biological effects. Molecular modeling studies suggest that the compound may interact with specific enzymes involved in metabolic pathways, leading to potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-(4-Methylthiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methylthiazol-2-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

4-Methylthiazole: Lacks the hydroxyl group present in 2-(4-Methylthiazol-2-yl)propan-2-ol.

2-(4-Methylthiazol-2-yl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

2-(4-Methylthiazol-2-yl)propan-2-ol, with the CAS number 124341-73-7, is a compound characterized by a thiazole ring and a secondary alcohol functional group. Its unique structure suggests potential biological activities that could be harnessed in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various microbial strains, demonstrating efficacy similar to or greater than established antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Agent | MIC |

|---|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Penicillin | 1 µg/mL |

| Escherichia coli | 0.25 µg/mL | Ampicillin | 0.5 µg/mL |

| Candida albicans | 0.125 µg/mL | Fluconazole | 0.25 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial therapies.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in bacteria and fungi.

- Membrane Disruption : It potentially interferes with the integrity of microbial membranes, leading to cell lysis.

- Metabolic Pathway Interference : By targeting specific metabolic pathways in pathogens, the compound can effectively reduce their viability.

Study on Antifungal Activity

A study published in a peer-reviewed journal evaluated the antifungal properties of this compound against various Candida species. The research highlighted its effectiveness against fluconazole-resistant strains, indicating its potential as a therapeutic agent for treating fungal infections.

Findings:

- The compound demonstrated a higher potency than fluconazole against low-susceptible Candida glabrata.

- In vivo studies showed significant survival rates in murine models treated with the compound compared to control groups.

Future Directions

While preliminary studies indicate promising biological activities for this compound, further research is required to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Expanded Biological Testing : Including additional microbial strains and clinical isolates.

- Toxicology Studies : Assessing the safety profile of the compound.

- Structural Modifications : Exploring derivatives that may enhance efficacy or reduce toxicity.

Eigenschaften

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-4-10-6(8-5)7(2,3)9/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCDPTLIQCOSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.